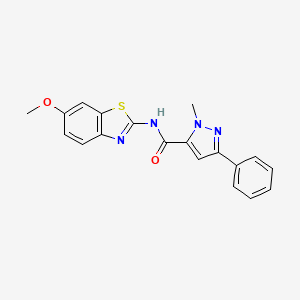

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

Molecular Formula |

C19H16N4O2S |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |

InChI |

InChI=1S/C19H16N4O2S/c1-23-16(11-15(22-23)12-6-4-3-5-7-12)18(24)21-19-20-14-9-8-13(25-2)10-17(14)26-19/h3-11H,1-2H3,(H,20,21,24) |

InChI Key |

UOSCKWQYIYFUNM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with methoxyacetic acid under acidic conditions.

Pyrazole Formation: The pyrazole ring is formed by the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization.

Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpentanamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the combination of benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxy-benzothiazole derivatives with pyrazole and carboxamide functionalities. The process often includes several steps such as condensation reactions and purification techniques like recrystallization.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzothiazole moiety have been noted for their cytotoxic effects against various cancer cell lines.

Table 1: Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.63 | Induces apoptosis |

| Compound B | U937 (Leukemia) | 12.34 | Inhibits cell proliferation |

| Compound C | A549 (Lung) | 10.56 | Disrupts mitochondrial function |

The mechanism of action for this compound appears to involve the induction of apoptosis through various pathways, including mitochondrial disruption and activation of caspases. Studies have indicated that these compounds can influence cell cycle regulation and promote apoptosis in cancer cells.

Antimicrobial Activity

Additionally, some studies have reported antimicrobial activity for benzothiazole derivatives. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Studies

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the efficacy of similar benzothiazole derivatives against human leukemia cell lines (CEM-C7 and U937). The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting a promising avenue for cancer therapy .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of a related compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The study emphasized the potential for developing new antimicrobial agents based on this structural framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.